2,2',4'-Trichloroacetophenone

Description

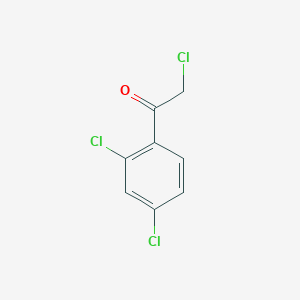

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1-(2,4-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWPPRLJNVHPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026190 | |

| Record name | 2,2',4'-Trichloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2',4'-trichloroacetophenone is an off-white crystalline solid. (NTP, 1992), Off-white crystalline solid; [CAMEO] Melting point = 52-55 deg C; [MSDSonline] | |

| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorophenacyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash Point > 235 °F | |

| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorophenacyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4252-78-2 | |

| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′,4′-Trichloroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4252-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4'-Trichloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004252782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4'-Trichloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4'-trichloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROPHENACYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E35P7HJI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

126 to 131 °F (NTP, 1992) | |

| Record name | 2,2',4'-TRICHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2,2',4'-Trichloroacetophenone (CAS 4252-78-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core properties, synthesis, and safety information for 2,2',4'-Trichloroacetophenone (CAS No. 4252-78-2). The information is compiled and presented to support research, development, and drug discovery activities.

Chemical and Physical Properties

This compound is a halogenated organic compound classified as a ketone.[1] It presents as an off-white or yellow crystalline solid.[2][3] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4252-78-2 | [2] |

| Molecular Formula | C₈H₅Cl₃O | [3] |

| Molecular Weight | 223.48 g/mol | [3][6] |

| Appearance | Off-white or yellow crystalline powder/solid | [2][3][7] |

| Melting Point | 47-57 °C | [3][7][8][9] |

| Boiling Point | 130-135 °C at 4 mmHg | [3][4][10] |

| Density | 1.312 g/cm³ | [3][4][10] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1][2][3][6] |

| Flash Point | >110 °C (>230 °F) | [3][4] |

| Refractive Index | 1.5510 - 1.565 (estimate) | [3][4][8] |

| Vapor Pressure | 0.00186 mmHg at 25°C | [4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Source(s) |

| ¹H NMR | Data available, confirms structure. | [2][9] |

| IR (KBr Pellet) | Characteristic C=O stretching vibration between 1685–1690 cm⁻¹ | [2][5] |

| Mass Spectrometry | m/z top peak: 173; 2nd highest: 175; 3rd highest: 145. [M+H]⁺: 222.9 | [2][5][11] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene.[3][12][13]

Materials:

-

1,3-dichlorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum trichloride

-

Methylene chloride (solvent)

-

Ice water

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

To a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene and methylene chloride at room temperature.[3]

-

While stirring, add anhydrous aluminum trichloride in batches.[3]

-

Heat the reaction mixture to reflux and maintain for 3 hours.[3]

-

After the reaction is complete, carefully pour the mixture into ice water to quench the reaction.[3]

-

Separate the organic and aqueous phases.[3]

-

Wash the organic phase, dry it with anhydrous sodium sulfate, and filter.[3]

-

Concentrate the filtrate by rotary evaporation.[3]

-

Add petroleum ether to the residue and cool to promote crystallization.[3]

-

Collect the crystallized product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.[3]

A patent for this process describes a similar method involving the reaction of m-dichlorobenzene and chloroacetyl chloride with aluminum chloride, followed by hydrolysis with dilute hydrochloric acid, extraction, and purification.[13]

Caption: General workflow for the synthesis of this compound.

Safety and Toxicology

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed. | [9][14] |

| H312 | Harmful in contact with skin. | [9] |

| H314 / H315 / H318 | Causes severe skin burns and eye damage / Causes skin irritation / Causes serious eye damage. | [9] |

| H317 | May cause an allergic skin reaction. | [3] |

| H332 | Harmful if inhaled. | [9] |

| H335 | May cause respiratory irritation. | [3][7] |

| H410 | Very toxic to aquatic life with long lasting effects. | [14] |

Handling and Storage:

-

Handle in a well-ventilated area, preferably a fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][12]

-

Store in a cool, dry, dark place in a tightly sealed container.[3][4][12]

-

Incompatible with strong oxidizing agents and strong bases.[1][2][3]

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 20-30 minutes.[1]

-

Skin: Remove contaminated clothing and wash skin thoroughly with soap and water.[14]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Applications

The primary application of this compound is as a chemical intermediate. It is a key precursor in the synthesis of several antifungal agents, including isoconazole, miconazole, and econazole.[3][4][11] It is also used in the production of certain insecticides and herbicides.[5]

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound is directly involved in specific biological signaling pathways as an active molecule. Its primary role in the context of drug development is as a building block for the synthesis of active pharmaceutical ingredients. Research has focused on its toxicological profile rather than its mechanism of action on a cellular level.[5]

Caption: Role of this compound in synthesis.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4252-78-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS 4252-78-2 | RUO [benchchem.com]

- 6. Trichloroacetophenone Manufacturer, Supplier from Surat [gauranginternational.in]

- 7. 2',2',4'-Trichloro acetophenone, 98% 4252-78-2 India [ottokemi.com]

- 8. Page loading... [guidechem.com]

- 9. This compound 4252-78-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. CAS No.4252-78-2,this compound Suppliers,MSDS download [lookchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. CN103613491A - Preparation method of 2',2',4'-trichloroacetophenon - Google Patents [patents.google.com]

- 14. This compound|4252-78-2|MSDS [dcchemicals.com]

Physical and chemical properties of 2,2',4'-Trichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2,2',4'-trichloroacetophenone. It details a robust experimental protocol for its synthesis and purification, and presents key analytical data for its characterization. Furthermore, this guide elucidates the role of this compound as a critical intermediate in the synthesis of imidazole-based antifungal agents, highlighting the mechanism of action of its key derivative, isoconazole. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a chlorinated aromatic ketone that serves as a significant building block in organic synthesis. At room temperature, it exists as an off-white to yellow crystalline solid.[1][2] Its key physical and chemical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 4252-78-2[2][3] |

| Molecular Formula | C₈H₅Cl₃O[2] |

| Molecular Weight | 223.48 g/mol [2] |

| IUPAC Name | 2-chloro-1-(2,4-dichlorophenyl)ethanone[4] |

| Synonyms | 2,4-Dichlorophenacyl chloride, ω,2,4-Trichloroacetophenone |

| InChI Key | VYWPPRLJNVHPEU-UHFFFAOYSA-N[5] |

| SMILES | ClCC(=O)c1ccc(Cl)cc1Cl |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 47-54 °C |

| Boiling Point | 130-135 °C at 4 mmHg |

| Density | 1.312 g/cm³[2] |

| Solubility | Insoluble in water[6]; Soluble in organic solvents. |

| Appearance | Off-white to yellow crystalline powder[1][2] |

| Flash Point | > 230 °F (> 110 °C)[2] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[7]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,3-Dichlorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol or Petroleum Ether for recrystallization

Procedure:

-

To a stirred solution of 1,3-dichlorobenzene (1.0 equivalent) in dichloromethane, add anhydrous aluminum chloride (1.1-1.3 equivalents) portion-wise, maintaining the temperature below 10°C with an ice bath.

-

Slowly add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or petroleum ether, to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Table 3: Mass Spectrometry Data

| m/z (Top 3 Peaks) | Intensity |

| 173 | High |

| 175 | Medium |

| 145 | Low |

Data sourced from NIST Mass Spectrometry Data Center.[4]

Table 4: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

| Technique | Data Source and Key Features |

| ¹H NMR | Spectra available on PubChem.[4] Expect signals corresponding to the aromatic protons and the methylene protons adjacent to the carbonyl and chloro groups. |

| ¹³C NMR | Spectra available on PubChem.[4] Expect signals for the carbonyl carbon, aromatic carbons, and the methylene carbon. |

| FT-IR | Spectra available on PubChem.[4] A strong characteristic absorption band for the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. |

Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of several imidazole-based antifungal agents, most notably isoconazole and miconazole.[7] These drugs are widely used in the treatment of superficial fungal infections.

Mechanism of Action of Isoconazole

Isoconazole, derived from this compound, exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[8][9] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to a disruption of the cell membrane's integrity and function, ultimately resulting in fungal cell death.[8][10]

Caption: Signaling pathway of isoconazole's antifungal activity.

Toxicological Profile and Safety

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 5: GHS Hazard Statements

| Hazard Code | Description |

| H301 | Toxic if swallowed[4] |

| H312 | Harmful in contact with skin[4] |

| H315 | Causes skin irritation[4] |

| H317 | May cause an allergic skin reaction[4] |

| H318 | Causes serious eye damage[4] |

| H335 | May cause respiratory irritation[4] |

This is not an exhaustive list. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Handling and Safety Precautions

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of dust formation, use a NIOSH-approved respirator.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established protocols, and its primary application lies in the production of potent antifungal medications. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 4252-78-2 [chemicalbook.com]

- 3. CAS 4252-78-2: 2,2′,4′-Trichloroacetophenone | CymitQuimica [cymitquimica.com]

- 4. This compound | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 4252-78-2 | RUO [benchchem.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. What is the mechanism of Isoconazole Nitrate? [synapse.patsnap.com]

- 9. mims.com [mims.com]

- 10. What is Isoconazole Nitrate used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis of 2,2',4'-Trichloroacetophenone from m-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2',4'-trichloroacetophenone, a key intermediate in the production of various pharmaceuticals and agrochemicals. The primary focus is on the Friedel-Crafts acylation of m-dichlorobenzene with chloroacetyl chloride, a widely utilized and efficient synthetic route.

Introduction

This compound is a halogenated aromatic ketone that serves as a crucial building block in organic synthesis. Its molecular structure, featuring a dichlorinated phenyl ring attached to a chloroacetyl group, makes it a versatile precursor for various bioactive molecules. Notably, it is a key intermediate in the synthesis of isoconazole, a potent antifungal agent.[1] The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 1,3-dichlorobenzene (m-dichlorobenzene).[2][3]

Synthetic Pathway: Friedel-Crafts Acylation

The core of the synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[4][5] In this reaction, m-dichlorobenzene is treated with chloroacetyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The catalyst activates the chloroacetyl chloride, generating a highly electrophilic acylium ion that then attacks the electron-rich m-dichlorobenzene ring.

The reaction proceeds as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, with variations in reaction conditions. Below is a detailed methodology compiled from established procedures.[1][6][7]

Materials:

-

m-Dichlorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (optional solvent)

-

Ice

-

Concentrated hydrochloric acid

-

Dichloromethane or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethanol or petroleum ether for recrystallization

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add m-dichlorobenzene and anhydrous aluminum chloride. If a solvent is used, dichloromethane can be added to the flask.[7]

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add chloroacetyl chloride dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature, typically not exceeding 30-50°C.[1][6]

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature or a slightly elevated temperature (e.g., 30-60°C) for several hours (e.g., 3-9 hours) to ensure the reaction goes to completion.[1][6]

-

Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and water, containing a small amount of concentrated hydrochloric acid.[1] This step hydrolyzes the aluminum chloride complex and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane.[1] Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[7]

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, often an oil or a solid, can be purified by recrystallization from a suitable solvent like ethanol or petroleum ether to yield the final product as a white to off-white solid.[1][7]

Quantitative Data

The following tables summarize the quantitative data from various reported syntheses.

Table 1: Molar Ratios of Reactants and Catalyst

| m-Dichlorobenzene (mol) | Chloroacetyl Chloride (mol) | Anhydrous AlCl₃ (mol) | Reference |

| 1 | 1.1 | 1.6 | [1] |

| 1 | 1.2 | 1.8 | [8] |

Table 2: Reaction Conditions and Yields

| Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |

| 30 | 3 | None | 93.1 | [1] |

| 40-50 | 9 | None | Not specified | [1] |

| 58-62, then 80-100 | 2-4, then 2-3 | None | High | [6] |

| Reflux | 3 | Dichloromethane | 86 | [7] |

Table 3: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₈H₅Cl₃O |

| Molecular Weight | 223.48 g/mol |

| Appearance | White to off-white crystalline solid[2] |

| Melting Point | 47-54 °C |

| Boiling Point | 130-135 °C at 4 mmHg |

| LC-MS (m/z) | 222.9 [M+H]⁺[1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis and purification.

Safety Considerations

-

Chloroacetyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Anhydrous aluminum chloride reacts violently with water. It should be handled in a dry environment.

-

The Friedel-Crafts reaction evolves hydrogen chloride gas, which is corrosive and toxic. The reaction should be performed in a fume hood, and the evolved gas should be trapped.

-

This compound is considered toxic upon inhalation, ingestion, or dermal contact and may cause severe eye and respiratory tract irritation.[2]

Conclusion

The synthesis of this compound from m-dichlorobenzene via Friedel-Crafts acylation is a well-established and efficient method. By carefully controlling the reaction parameters such as temperature and stoichiometry, high yields of the desired product can be achieved. This technical guide provides researchers and professionals in the field of drug development and organic synthesis with the necessary information to safely and effectively perform this important chemical transformation.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS 4252-78-2 | RUO [benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. CN103613491A - Preparation method of 2',2',4'-trichloroacetophenon - Google Patents [patents.google.com]

- 7. This compound | 4252-78-2 [chemicalbook.com]

- 8. Synthesis of 2',4-Dichloroacetophenone-Academax [academax.com]

IUPAC name for 2,2',4'-Trichloroacetophenone

An In-depth Technical Guide to 2-chloro-1-(2,4-dichlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-chloro-1-(2,4-dichlorophenyl)ethanone, commonly referred to as 2,2',4'-Trichloroacetophenone, is a halogenated aromatic ketone of significant interest in the chemical and pharmaceutical industries. Its IUPAC name is 2-chloro-1-(2,4-dichlorophenyl)ethanone [1]. This polyhalogenated compound serves as a critical building block and intermediate in the synthesis of a variety of organic molecules, most notably in the production of antifungal agents and agrochemicals[2][3][4][][6]. This document provides a comprehensive technical overview of its chemical properties, synthesis protocols, metabolic pathways, and toxicological profile, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is an off-white to yellow crystalline solid at room temperature, often with a faint, aromatic odor characteristic of chlorinated ketones[1][2][3]. It is classified as a lachrymator, causing irritation to the eyes[2][3][7]. Its key physicochemical properties are summarized below.

| Property | Value | References |

| IUPAC Name | 2-chloro-1-(2,4-dichlorophenyl)ethanone | [1] |

| Synonyms | This compound, 2,4-Dichlorophenacyl chloride, α,2,4-Trichloroacetophenone | [1][2][6][8] |

| CAS Number | 4252-78-2 | [1][3][9] |

| Molecular Formula | C₈H₅Cl₃O | [1][2][3][8] |

| Molecular Weight | 223.48 g/mol | [1][3][4] |

| Melting Point | 47-54 °C | [3][6] |

| Boiling Point | 130-135 °C @ 4 mmHg | [3] |

| Flash Point | >110 °C (>230 °F) | [1][3][7] |

| Appearance | Off-white to yellow crystalline solid | [1][2][3] |

| Water Solubility | 60 mg/L (20 °C); Insoluble | [2][3][7] |

| Stability | Stable under normal temperatures and pressures | [2] |

Synthesis and Manufacturing

The primary industrial synthesis route for this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride. This reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution[2][4][9].

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

This protocol is a generalized procedure based on common laboratory and industrial methods[3][4][10].

Materials:

-

1,3-Dichlorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (or other suitable solvent)

-

Ice water

-

Dilute Hydrochloric Acid

-

Petroleum ether (or other recrystallization solvent)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 1,3-dichlorobenzene and a solvent like dichloromethane at room temperature[3].

-

Catalyst Addition: Under stirring, add anhydrous aluminum chloride in portions, ensuring the temperature is controlled.

-

Acylation: Add chloroacetyl chloride dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature, typically not exceeding 30-40 °C[4].

-

Reaction Completion: After the addition is complete, the mixture is stirred for several hours (e.g., 3 hours) at a controlled temperature (e.g., 30 °C) or heated to reflux to ensure the reaction goes to completion[3][4].

-

Quenching: The reaction mixture is then carefully poured into a beaker containing ice water and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex[3][4].

-

Extraction and Washing: The organic layer is separated. The aqueous layer may be extracted with additional solvent. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation[3][4].

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether, to yield the final product as an off-white solid[3][4].

Analytical Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. A key feature is the characteristic C=O stretching vibration for the ketone group, which appears in the range of 1685–1690 cm⁻¹[9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed to provide detailed structural information about the hydrogen and carbon framework of the molecule[9].

Biological Activity and Metabolism

While primarily used as a chemical intermediate, studies have investigated the biological interactions and metabolic fate of this compound, particularly in the context of toxicology.

Research indicates that its metabolism is a detoxification process primarily involving a glutathione (GSH)-dependent reductive dehalogenation [9]. This pathway is crucial for understanding the compound's toxicokinetics.

This compound has been evaluated in high-throughput screening programs like the ToxCast project to assess its potential for biological activity across various cellular pathways[9].

Toxicology and Safety

This compound is classified as a hazardous substance with significant acute toxicity. Safe handling is critical.

Acute Effects:

-

Toxicity: It is considered toxic if swallowed and may be harmful upon inhalation or skin contact[2][7][9][11].

-

Corrosivity: The compound causes severe skin burns and serious eye damage[1][2][9][11].

-

Irritation: It is a lachrymator and may cause respiratory irritation[2][7]. Symptoms of inhalation exposure can include coughing, wheezing, laryngitis, and shortness of breath, and in severe cases, chemical pneumonitis and pulmonary edema[7].

Chronic Effects & Mutagenicity:

-

Prolonged exposure may lead to dermatitis and central nervous system depression[2].

-

It is considered a possible mutagen based on in vitro studies, such as the Ames test[2][12].

-

There is currently insufficient evidence to classify it as a human carcinogen by major agencies like IARC or the EPA[2][13].

| Hazard Class | GHS Category | Hazard Statement | References |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed | [1][2] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [2][11] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [1] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [1] |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life | [1] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[2][13].

-

Store in a cool, dry, dark place in a tightly sealed container, away from incompatible substances like strong bases and oxidizing agents[2][3].

Applications in Research and Drug Development

The primary utility of this compound is as a versatile chemical intermediate.

-

Antifungal Agents: It is a key precursor in the synthesis of imidazole-based antifungal drugs, including Isoconazole, Miconazole, and Econazole[3][4][][10][14]. Its structure provides the 2,4-dichlorophenyl moiety common to these pharmaceuticals.

-

Agrochemicals: It serves as a building block for various herbicides and pesticides[2][6][15].

-

Organic Synthesis: Its reactivity makes it a valuable reagent for introducing the 2,4-dichlorophenacyl group into molecules, which is useful in developing new compounds with potential biological activities for drug discovery[6].

References

- 1. This compound | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 4252-78-2 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. CAS 4252-78-2: 2,2′,4′-Trichloroacetophenone | CymitQuimica [cymitquimica.com]

- 9. This compound | CAS 4252-78-2 | RUO [benchchem.com]

- 10. CN103613491A - Preparation method of 2',2',4'-trichloroacetophenon - Google Patents [patents.google.com]

- 11. This compound 4252-78-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. This compound (4252-78-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. Trichloro acetophenone [anshulchemicals.com]

An In-depth Technical Guide on the Solubility of 2,2',4'-Trichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2',4'-trichloroacetophenone in water and various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, experimental methodologies, and a foundational understanding of its solubility characteristics.

Executive Summary

This compound, a halogenated organic compound, exhibits limited solubility in aqueous solutions and greater solubility in organic solvents. This document consolidates available quantitative data, outlines general experimental protocols for solubility determination, and provides a logical framework for understanding its solubility profile. This information is critical for applications in chemical synthesis, formulation development, and environmental fate studies.

Solubility Data

The solubility of this compound has been reported in aqueous and is inferred in some organic media. The available quantitative data is summarized in the table below.

| Solvent | Temperature | Solubility | Citation |

| Water | 20 °C (68 °F) | 60 mg/L | [1] |

| Water | 20 °C (68 °F) | < 1 mg/mL (< 1000 mg/L) | [2][3] |

Note on Data Discrepancy: There is a notable difference in the reported aqueous solubility values. The value of 60 mg/L provides a more precise measure, while the "< 1 mg/mL" value offers a broader, less exact upper limit. For practical applications, the more conservative value of 60 mg/L is recommended for calculations and experimental design.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the literature, a general methodology for assessing the solubility of a solid organic compound in a given solvent can be described. The following is a standard laboratory procedure that can be adapted for this purpose.

General Experimental Workflow for Solubility Determination

References

Spectral Analysis of 2,2',4'-Trichloroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,2',4'-Trichloroacetophenone (CAS No. 4252-78-2), a key intermediate in the synthesis of various chemical compounds, including the antifungal agent isoconazole. This document outlines the available spectral data (IR, NMR, and LC-MS), details the experimental protocols for its synthesis, and presents a visual workflow for its preparation and purification.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing insights into its molecular structure and purity. While experimental spectra are referenced in several databases, detailed peak assignments are not consistently available in the public domain. Therefore, this guide presents a combination of reported data and predicted values to offer a comprehensive analytical profile.

Table 1: LC-MS Data for this compound

| Parameter | Observed Value |

| Molecular Formula | C₈H₅Cl₃O |

| Molecular Weight | 223.48 g/mol |

| [M+H]⁺ | 222.9 m/z |

Note: The observed [M+H]⁺ value is consistent with the calculated molecular weight of the compound.[1]

Table 2: Mass Spectrometry (MS) Fragmentation Data

The mass spectrum of this compound is characterized by several key fragments.

| m/z (mass-to-charge ratio) | Interpretation |

| 173 | [M - CH₂Cl]⁺ - Loss of the chloromethyl group, corresponds to the dichlorobenzoyl cation. This is often the base peak.[2] |

| 175 | Isotopic peak of the m/z 173 fragment, indicating the presence of one chlorine-37 atom in the dichlorobenzoyl cation.[2] |

| 145 | [C₆H₃Cl₂]⁺ - Subsequent loss of a carbonyl group (CO) from the m/z 173 fragment.[2] |

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~1690 | C=O (carbonyl) stretch | Strong |

| 3000-3100 | C-H (aromatic) stretch | Medium |

| 1550-1600 | C=C (aromatic) stretch | Medium-Strong |

| 1200-1300 | C-C stretch | Medium |

| 800-900 | C-H (aromatic) bend (out-of-plane) | Strong |

| 600-800 | C-Cl stretch | Strong |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull). The provided data is a general representation.[3]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, publicly available experimental NMR data with full peak assignments for this compound is limited. The following tables provide an approximation of the expected chemical shifts based on the analysis of similar chlorinated acetophenone structures.

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | Singlet | 2H | -CH₂Cl |

| ~7.4-7.8 | Multiplet | 3H | Aromatic Protons |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~45 | -CH₂Cl |

| ~127-138 | Aromatic Carbons |

| ~190 | C=O (carbonyl) |

Note: The chemical shifts for the aromatic protons and carbons are presented as a range due to the complex splitting patterns and the influence of the chlorine substituents.

Experimental Protocols

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction.[4] The following protocol is a representative example of the synthetic procedures described in the literature.

Synthesis of this compound via Friedel-Crafts Acylation [2][3][5][6]

-

Materials and Equipment:

-

1,3-Dichlorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (or another suitable solvent)

-

Three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Vacuum filtration apparatus

-

-

Procedure:

-

To a three-necked flask, add 1,3-dichlorobenzene and the solvent (e.g., dichloromethane).

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

Once the addition of aluminum chloride is complete, add chloroacetyl chloride dropwise from the dropping funnel, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully quench it by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to yield this compound as an off-white solid.[5]

-

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. This compound | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS 4252-78-2 | RUO [benchchem.com]

- 5. This compound | 4252-78-2 [chemicalbook.com]

- 6. CN103613491A - Preparation method of 2',2',4'-trichloroacetophenon - Google Patents [patents.google.com]

2,2',4'-Trichloroacetophenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,2',4'-trichloroacetophenone, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical and chemical properties, synthesis protocols, toxicological data, and its role in the synthesis of antifungal agents and as a degradation product of the insecticide chlorfenvinphos.

Chemical Identity and Synonyms

This compound is a chlorinated aromatic ketone with the chemical formula C₈H₅Cl₃O.[1][2] To facilitate comprehensive research, a list of its common synonyms, alternative names, and chemical identifiers is provided below.

Table 1: Synonyms and Alternative Names for this compound

| Type | Identifier |

| Systematic Name | 2-chloro-1-(2,4-dichlorophenyl)ethanone[3][4] |

| CAS Number | 4252-78-2[1][2][5] |

| Common Synonyms | 2,4-Dichlorophenacyl chloride[2][5] |

| α,2,4-Trichloroacetophenone[2][4] | |

| omega,2,4-Trichloroacetophenone[5] | |

| Chloromethyl 2,4-dichlorophenyl ketone[2][4] | |

| Ethanone, 2-chloro-1-(2,4-dichlorophenyl)-[1][4] | |

| 2,2',4'-Trichloracetophenon[1] | |

| Econazole Impurity 11[1] | |

| Miconazole Impurity 5[2] | |

| Beilstein/REAXYS | 957098[5] |

| EC Number | 224-218-2[4][5] |

| MDL Number | MFCD00000934[1][5] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, providing essential data for handling, storage, and experimental design.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 223.48 g/mol | [1][5] |

| Appearance | Off-white to yellow crystalline solid/powder | [1][3] |

| Melting Point | 47-54 °C | [1][5] |

| Boiling Point | 130-135 °C at 4 mmHg | [1][5] |

| Density | 1.312 g/cm³ | [1][3] |

| Solubility in Water | 60 mg/L at 20 °C | [1] |

| Flash Point | >110 °C (>230 °F) | [1][5] |

| InChI Key | VYWPPRLJNVHPEU-UHFFFAOYSA-N | [2][5] |

| SMILES | ClCC(=O)c1ccc(Cl)cc1Cl | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis and its application in the preparation of antifungal compounds.

Synthesis of this compound via Friedel-Crafts Acylation

This compound is commonly synthesized via the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride using a Lewis acid catalyst such as aluminum trichloride.[2]

Materials:

-

1,3-Dichlorobenzene (147 g)

-

Chloroacetyl chloride (113 g)

-

Anhydrous aluminum trichloride (147 g)

-

Methylene chloride (750 mL)

-

Ice water

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

To a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and methylene chloride (750 mL) at room temperature.

-

With stirring, add anhydrous aluminum trichloride (147 g) in batches.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

-

Upon completion, carefully pour the mixture into ice water to quench the reaction.

-

Separate the organic and aqueous phases.

-

Wash the organic phase sequentially with deionized water (2 x 500 mL) and saturated sodium bicarbonate solution (2 x 500 mL).[2]

-

Dry the organic phase with anhydrous sodium sulfate and filter.

-

Concentrate the filtrate by rotary evaporation.

-

Add petroleum ether (1200 mL) to the residue and cool in a refrigerator overnight to induce crystallization.

-

Collect the crystalline product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.[2]

-

The expected yield of this compound is approximately 193 g (86%).[2]

Caption: Workflow for the synthesis of this compound.

Synthesis of a Miconazole Analogue

This compound is a precursor for the synthesis of imidazole-based antifungal agents like miconazole and isoconazole.[1] The following protocol describes the synthesis of a miconazole analogue.

Step 1: Reduction of 2-Chloro-1-(2,4-dichlorophenyl)ethanone

-

The starting material, 2-Chloro-1-(2,4-dichlorophenyl)ethanone, is reduced to 2-Chloro-1-(2,4-dichlorophenyl)ethanol using sodium borohydride (NaBH₄) in aqueous methanol.

Step 2: Amination with Imidazole

-

The resulting 2-Chloro-1-(2,4-dichlorophenyl)ethanol is then subjected to amination with imidazole.

-

This reaction is carried out using a weak base, such as anhydrous potassium carbonate (K₂CO₃), in dimethylformamide (DMF) as the solvent.

-

The reaction mixture is quenched in ice water to remove salts and the solvent, yielding the desired product, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Toxicological Assessment: In Vitro Skin Irritation

This compound is classified as a skin irritant. The following protocol is a generalized methodology for in vitro skin irritation testing based on the OECD Test Guideline 439, which utilizes a reconstructed human epidermis (RhE) model.

Materials:

-

Reconstructed human epidermis (RhE) tissue models

-

Assay medium

-

This compound (test substance)

-

Phosphate-buffered saline (PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol

-

Negative control (e.g., PBS)

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

Procedure:

-

Pre-incubation: Culture the RhE tissues in assay medium at 37°C and 5% CO₂.

-

Application of Test Substance: Apply a defined amount of this compound (e.g., 25 mg for a solid) topically to the stratum corneum of the RhE tissue. Treat negative and positive control tissues in parallel.

-

Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.

-

Rinsing: Thoroughly rinse the tissues with PBS to remove the test substance.

-

Post-incubation: Transfer the tissues to fresh assay medium and incubate for a post-treatment period (e.g., 42 hours).

-

MTT Assay:

-

Incubate the tissues with MTT solution for approximately 3 hours. Viable cells will reduce the yellow MTT to a blue formazan precipitate.

-

Extract the formazan from the tissues using isopropanol.

-

-

Measurement: Measure the optical density of the extracted formazan solution using a spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for the test substance relative to the negative control. A reduction in viability below a certain threshold (typically ≤ 50%) indicates that the substance is a skin irritant.

References

An In-Depth Technical Guide to the Health and Safety Hazards of 2,2',4'-Trichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the health and safety hazards associated with 2,2',4'-Trichloroacetophenone (CAS No. 4252-78-2), a halogenated organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This document synthesizes available toxicological data, outlines potential health risks, and provides detailed experimental protocols for hazard assessment. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure safe handling and to inform risk assessment strategies.

This compound is classified as a hazardous substance with significant acute toxicity, corrosive properties to skin and eyes, and the potential for skin sensitization and respiratory irritation. Evidence also suggests mutagenic potential based on in vitro studies. This guide presents quantitative toxicological data in structured tables, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of its hazardous profile.

Chemical and Physical Properties

This compound is an off-white to yellow crystalline solid.[1][2][3] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₅Cl₃O | [2] |

| Molecular Weight | 223.48 g/mol | [2] |

| CAS Number | 4252-78-2 | [2] |

| Appearance | Off-white to yellow crystalline solid | [1][2][3] |

| Melting Point | 47-54 °C | |

| Boiling Point | 130-135 °C at 4 mmHg | |

| Solubility | Insoluble in water | [4] |

| Flash Point | >110 °C (>230 °F) |

Toxicological Profile

The toxicological profile of this compound indicates significant health hazards upon exposure. It is classified as toxic if swallowed, harmful in contact with skin, and may cause severe skin burns, serious eye damage, allergic skin reactions, and respiratory irritation.[3]

Acute Toxicity

| Exposure Route | GHS Hazard Classification | Hazard Statement | Reference(s) |

| Oral | Acute Toxicity, Category 3 (49.4% of notifications) | H301: Toxic if swallowed | [3] |

| Acute Toxicity, Category 4 (45.8% of notifications) | H302: Harmful if swallowed | [6] | |

| Dermal | Acute Toxicity, Dermal, Category 4 (45.8% of notifications) | H312: Harmful in contact with skin | [3] |

| Inhalation | Specific target organ toxicity - single exposure, Category 3 | H335: May cause respiratory irritation | [3] |

Symptoms of acute exposure can include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[4] In severe cases, inhalation may be fatal due to spasm, inflammation, and edema of the larynx and bronchi, as well as chemical pneumonitis and pulmonary edema.[3][4]

Skin and Eye Irritation/Corrosion

This compound is classified as a substance that causes severe skin burns and serious eye damage.[3] It is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[4]

| Endpoint | GHS Hazard Classification | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | Skin Corrosion/Irritation, Category 1B / Category 2 (48.2% of notifications) | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [3][6] |

| Serious Eye Damage/Eye Irritation | Serious Eye Damage, Category 1 (94% of notifications) | H318: Causes serious eye damage | [3] |

Sensitization

There is a high potential for this chemical to cause skin sensitization.[3]

| Endpoint | GHS Hazard Classification | Hazard Statement | Reference(s) |

| Skin Sensitization | Skin Sensitization, Category 1 (94% of notifications) | H317: May cause an allergic skin reaction | [3] |

Genotoxicity and Carcinogenicity

-

Genotoxicity: this compound has tested positive in the bacterial reverse mutation assay (Ames test), indicating mutagenic potential.[7]

-

Carcinogenicity: There is currently insufficient evidence to classify this compound as a human carcinogen by major regulatory agencies such as IARC, NTP, and OSHA.[6][8]

Mechanisms of Toxicity and Metabolism

Metabolism

The metabolism of this compound is primarily a detoxification process. A key metabolic pathway is the glutathione-dependent reductive dehalogenation to 2',4'-dichloroacetophenone. This reaction is catalyzed by glutathione S-transferases (GSTs), which are present in the liver, kidney, and brain.[5] The resulting glutathione conjugate is more water-soluble and can be more readily excreted from the body.[5]

Mechanism of Toxicity

The toxicity of this compound is likely linked to the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. The accumulation of ROS can lead to cellular damage, including lipid peroxidation, protein damage, and DNA damage, which can trigger endoplasmic reticulum stress and ultimately lead to apoptosis (programmed cell death). As an organochlorine compound, it may also interfere with various signaling pathways, potentially including the NF-κB and MAPK pathways, which are involved in inflammation and cellular stress responses.

Experimental Protocols

The following sections detail standardized experimental protocols for assessing the key toxicological endpoints of this compound, based on OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Test Animals: Healthy, young adult rats of a single sex (usually females).

-

Housing: Animals are housed individually.

-

Procedure:

-

A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

The substance is administered orally by gavage to a group of 3 animals at a single dose level.

-

The presence or absence of mortality or moribundity in the first group determines the dose for the next group (higher or lower).

-

Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 is estimated based on the mortality data from the different dose groups.

Skin Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL (liquid) or 0.5 g (solid, moistened) of the test substance is applied to the skin under a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations may continue for up to 14 days to assess the reversibility of any effects.

-

-

Data Analysis: The severity of skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Test Animals: Healthy, young adult albino rabbits.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

-

Observations may continue for up to 21 days to assess the reversibility of effects.

-

-

Data Analysis: The severity of ocular lesions is scored, and the substance is classified based on the scores and the reversibility of the effects.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro test is used to detect gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that require a specific amino acid (e.g., histidine for Salmonella) for growth.

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are then plated on a minimal agar medium that lacks the required amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This in vitro test identifies agents that cause structural chromosomal aberrations in mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure:

-

Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).

-

Cells are treated with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of cell division.

-

Cells are harvested, fixed, and stained.

-

Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

-

Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

Safety Precautions and Handling

Given the hazardous nature of this compound, strict safety protocols must be followed during handling and use.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Conclusion

This compound is a hazardous chemical with significant acute and local toxic effects. Its potential for mutagenicity warrants careful handling and risk management. This guide provides essential information for researchers, scientists, and drug development professionals to understand and mitigate the risks associated with this compound. Adherence to the safety precautions and a thorough understanding of its toxicological profile are paramount for ensuring a safe working environment. Further research is needed to obtain more definitive quantitative toxicity data and to fully elucidate the specific signaling pathways involved in its mechanism of toxicity.

References

- 1. daikinchemicals.com [daikinchemicals.com]

- 2. This compound | 4252-78-2 [chemicalbook.com]

- 3. This compound | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | CAS 4252-78-2 | RUO [benchchem.com]

Toxicological Profile of 2,2',4'-Trichloroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4'-Trichloroacetophenone is a chlorinated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical structure, characterized by a substituted acetophenone backbone, raises toxicological interest due to the potential for reactivity and metabolic activation. This technical guide provides a comprehensive overview of the current toxicological knowledge of this compound, with a focus on its chemical properties, toxicokinetics, and known toxicological effects. The information is presented to support research, drug development, and safety assessment activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for understanding its environmental fate, potential for absorption, and analytical detection.

| Property | Value | Reference |

| CAS Number | 4252-78-2 | |

| Molecular Formula | C₈H₅Cl₃O | |

| Molecular Weight | 223.48 g/mol | |

| Appearance | Off-white to yellow crystalline solid | [3] |

| Melting Point | 47-54 °C | |

| Boiling Point | 130-135 °C at 4 mmHg | |

| Water Solubility | Insoluble | [4] |

| Synonyms | 2,4-Dichlorophenacyl chloride, ω-Chloro-2,4-dichloroacetophenone | [2] |

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for assessing its toxicological potential.

Metabolism

The primary metabolic pathway identified for this compound is a glutathione-dependent reductive dehalogenation.[5] This detoxification process results in the formation of 2',4'-dichloroacetophenone. This metabolic step is crucial as it reduces the reactivity of the α-chloro ketone moiety, which is often associated with electrophilic and potentially toxic interactions with cellular macromolecules.

Toxicological Endpoints

This section details the known toxicological effects of this compound based on available in vitro and in vivo studies.

Acute Toxicity

Irritation and Sensitization

This compound is classified as a substance that causes severe skin burns and eye damage.[7][8] It is also noted to be a lachrymator, causing tearing of the eyes.[4]

Experimental Protocol: Acute Dermal Irritation/Corrosion in Rabbits (OECD 404)

An acute dermal irritation/corrosion study was conducted on New Zealand White rabbits. A single 0.5 g dose of this compound was applied to a small area of the skin and covered with a semi-occlusive dressing for 4 hours. The skin was observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal. In the available study, no signs of dermal irritation were observed.

Genotoxicity

Information on the genotoxicity of this compound is limited. Some in vitro studies have reported weak or equivocal results for mutagenicity.[5] Further investigation using a standard battery of genotoxicity tests is required for a comprehensive assessment.

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

The in vitro micronucleus test is a widely used method to assess the potential of a chemical to induce chromosomal damage.[9][10] In a typical protocol, cultured mammalian cells (e.g., CHO, V79, or human lymphocytes) are exposed to the test substance with and without metabolic activation (S9 fraction). Following exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored and compared to controls.

Carcinogenicity

There is currently insufficient evidence to classify this compound as a human carcinogen.[3] No long-term carcinogenicity bioassays in animals have been identified in the reviewed literature.

Reproductive and Developmental Toxicity